molecular formula C12H15NOS B2664538 N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide CAS No. 2411315-34-7

N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide

Cat. No. B2664538
CAS RN: 2411315-34-7
M. Wt: 221.32
InChI Key: RJZVLABJKCOVFA-UHFFFAOYSA-N
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Description

N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide, also known as MSEA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MSEA belongs to the family of chalcones, which are natural or synthetic compounds with a characteristic chemical structure that has been associated with various biological activities. In

Mechanism of Action

The mechanism of action of N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in inflammation, oxidative stress, and cancer development. This compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to activate the Nrf2-Keap1 pathway, which is responsible for the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease, such as arthritis and colitis.

Advantages and Limitations for Lab Experiments

N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it suitable for in vitro and in vivo studies. This compound has also been found to have low toxicity, which is important for the safety of researchers and animals involved in experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has limited stability, which can affect its potency and efficacy over time.

Future Directions

For the scientific research of N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide include investigating its potential as a therapeutic agent, optimizing its synthesis, elucidating its mechanism of action, and developing novel analogs.

Synthesis Methods

N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide can be synthesized through a multistep reaction that involves the condensation of 2-acetylthiophene with 2-bromopropene, followed by the reaction of the resulting intermediate with 4-aminostyrene. The final product is obtained through the dehydration of the intermediate with the use of a strong acid catalyst. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for scientific research.

Scientific Research Applications

N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer activities. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has exhibited cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-[2-(2-methylsulfanylethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-3-12(14)13-11-7-5-4-6-10(11)8-9-15-2/h3-7H,1,8-9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZVLABJKCOVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1=CC=CC=C1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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